molecular formula C6H12ClNO2 B13548711 (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

Cat. No.: B13548711
M. Wt: 165.62 g/mol
InChI Key: KXOXDCAYGUOTAX-RREKBYKESA-N
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Description

(1S,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic core. The amine group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,3S,4R,5R)-2,3,4-trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide: Another bicyclic compound with a similar core structure but different functional groups.

    Cyclohexane derivatives: Compounds with a similar ring structure but lacking the oxygen bridge and amine group.

Uniqueness

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is unique due to its specific combination of a bicyclic structure with an oxygen bridge and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1

InChI Key

KXOXDCAYGUOTAX-RREKBYKESA-N

Isomeric SMILES

C1CC([C@@H]2OC[C@H]1O2)N.Cl

Canonical SMILES

C1CC(C2OCC1O2)N.Cl

Origin of Product

United States

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